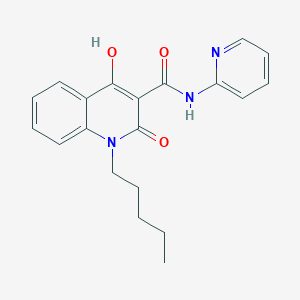
2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide (C20H21N3O3) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This compound's unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have reported on the cytotoxic effects of quinoline derivatives against various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : The ability to scavenge free radicals has been demonstrated, suggesting a role in oxidative stress management.
Anticancer Activity
A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, the compound was tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, yielding promising results:
| Cell Line | IC50 Value (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| A549 | 22.09 | 15.06 |
| MCF-7 | 6.40 | 9.18 |
The results indicate that the compound exhibits superior cytotoxicity compared to standard chemotherapeutic agents, highlighting its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, disrupting DNA replication in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that it can halt the progression of the cell cycle, preventing cancer cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro assays have demonstrated that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammation .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid . This property suggests that it could play a role in protecting cells from oxidative damage.
Case Studies and Research Findings
Recent studies have reinforced the biological activity of this quinoline derivative:
- Cytotoxicity Studies : Research indicated that derivatives with similar structures showed enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can amplify biological activity .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key biological targets involved in cancer and inflammation, further validating the potential therapeutic applications of this compound .
Eigenschaften
Molekularformel |
C20H21N3O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-hydroxy-2-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-8-13-23-15-10-5-4-9-14(15)18(24)17(20(23)26)19(25)22-16-11-6-7-12-21-16/h4-7,9-12,24H,2-3,8,13H2,1H3,(H,21,22,25) |
InChI-Schlüssel |
KDSLJSTWFGARIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















